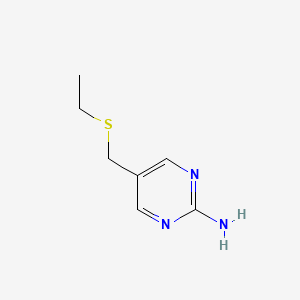
5-((Ethylthio)methyl)pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((Ethylthio)methyl)pyrimidin-2-amine is an organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are fundamental components of nucleic acids. This particular compound features an ethylthio group attached to a methyl group at the 5-position of the pyrimidine ring, and an amino group at the 2-position. Its unique structure makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((Ethylthio)methyl)pyrimidin-2-amine typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available pyrimidine derivatives.
Thioether Formation: The ethylthio group is introduced via a nucleophilic substitution reaction. This involves reacting a suitable pyrimidine derivative with ethylthiol in the presence of a base such as sodium hydride.
Amination: The amino group is introduced at the 2-position through a nucleophilic substitution reaction using ammonia or an amine source under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The ethylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the pyrimidine ring, using reducing agents like lithium aluminum hydride.
Substitution: The amino group at the 2-position can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Ammonia, primary or secondary amines.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced pyrimidine derivatives.
Substitution: Amino-substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5-((Ethylthio)methyl)pyrimidin-2-amine is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural similarity to nucleic acid bases makes it a candidate for the development of nucleoside analogs, which can be used in antiviral and anticancer therapies.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of drugs targeting specific enzymes or receptors involved in disease pathways.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and pharmaceuticals. Its versatility in chemical reactions makes it a valuable intermediate in the production of various high-value products.
Mechanism of Action
The mechanism of action of 5-((Ethylthio)methyl)pyrimidin-2-amine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with nucleic acids. The ethylthio group can enhance its binding affinity to target molecules, while the amino group can participate in hydrogen bonding and other interactions.
Molecular Targets and Pathways
Enzymes: It may inhibit enzymes involved in nucleotide synthesis or DNA replication.
Receptors: It can interact with cellular receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
2-Aminopyrimidine: Lacks the ethylthio group, making it less versatile in chemical modifications.
5-Methylpyrimidin-2-amine: Lacks the ethylthio group, affecting its chemical reactivity and biological activity.
5-(Methylthio)pyrimidin-2-amine: Similar but with a methylthio group instead of an ethylthio group, which can influence its physical and chemical properties.
Uniqueness
5-((Ethylthio)methyl)pyrimidin-2-amine is unique due to the presence of both an ethylthio group and an amino group on the pyrimidine ring. This combination of functional groups provides a distinct set of chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C7H11N3S |
|---|---|
Molecular Weight |
169.25 g/mol |
IUPAC Name |
5-(ethylsulfanylmethyl)pyrimidin-2-amine |
InChI |
InChI=1S/C7H11N3S/c1-2-11-5-6-3-9-7(8)10-4-6/h3-4H,2,5H2,1H3,(H2,8,9,10) |
InChI Key |
ODZIQSBSLKNJPV-UHFFFAOYSA-N |
Canonical SMILES |
CCSCC1=CN=C(N=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



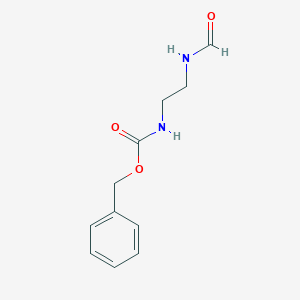
![[4-(2,2,2-Trifluoroethyl)tetrahydropyran-4-yl]methanol](/img/structure/B12103455.png)
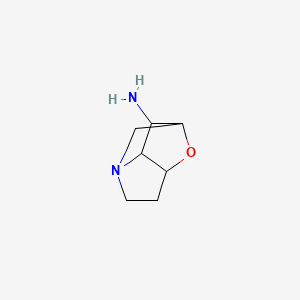


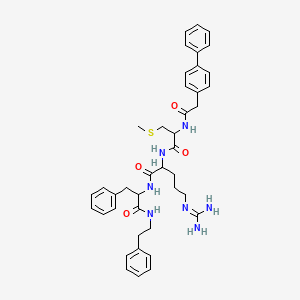

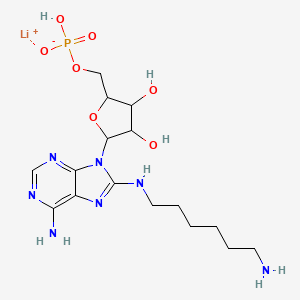

![7-Iodopyrido[1,2-a]pyrimidin-4-one](/img/structure/B12103501.png)


![benzyl (S)-1-((3aS,4R,6R,6aS)-6-methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)pent-4-en-2-ylcarbamate](/img/structure/B12103514.png)
